molecular formula C8H8ClNO B12443619 2-Amino-5-methylbenzoyl chloride CAS No. 64842-90-6

2-Amino-5-methylbenzoyl chloride

Cat. No.: B12443619
CAS No.: 64842-90-6
M. Wt: 169.61 g/mol
InChI Key: GQSWECWZJBCMAD-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzoic acid, where the carboxyl group is replaced by a benzoyl chloride group, and it contains an amino group and a methyl group on the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylbenzoyl chloride typically involves the chlorination of 2-Amino-5-methylbenzoic acid. One common method includes the reaction of 2-Amino-5-methylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Amino-5-methylbenzoic acid+SOCl22-Amino-5-methylbenzoyl chloride+SO2+HCl\text{2-Amino-5-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Amino-5-methylbenzoic acid+SOCl2​→2-Amino-5-methylbenzoyl chloride+SO2​+HCl

This method is favored due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar reagents but optimized for higher efficiency and purity. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to 2-Amino-5-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-Amino-5-methylbenzoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of various derivatives. In biological systems, it can modify proteins and other biomolecules by acylating amino groups, potentially altering their function and activity.

Comparison with Similar Compounds

    2-Amino-5-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a methyl group.

    2-Amino-3-methylbenzoyl chloride: The amino and methyl groups are positioned differently on the benzene ring.

    2-Amino-5-methylbenzoic acid: The carboxyl group is present instead of the benzoyl chloride group.

Uniqueness: 2-Amino-5-methylbenzoyl chloride is unique due to the presence of both an amino group and a benzoyl chloride group, making it highly reactive and versatile in organic synthesis. Its specific substitution pattern on the benzene ring also imparts distinct chemical properties compared to its analogs.

Properties

CAS No.

64842-90-6

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-amino-5-methylbenzoyl chloride

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4H,10H2,1H3

InChI Key

GQSWECWZJBCMAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)Cl

Origin of Product

United States

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